molecular formula C16H17NO3S B2706688 (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide CAS No. 2035008-33-2

(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide

Cat. No. B2706688
CAS RN: 2035008-33-2
M. Wt: 303.38
InChI Key: OQHHIYSEYCGFGZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and materials science. The purpose of

Scientific Research Applications

Organic Synthesis and Catalysis

Research on compounds containing furan and thiophene rings often focuses on their synthesis and applications in catalysis. For instance, studies have developed methods for the intramolecular cyclization of derivatives containing these rings, leading to the formation of complex heterocyclic systems (L. M. Pevzner, 2021). Additionally, palladium-catalyzed alkenation has been explored for creating mono-alkenylated products from thiophenes and furans, with a focus on regioselective C–H bond functionalization (Jinlong Zhao et al., 2009).

Material Science and Supramolecular Chemistry

Furan and thiophene derivatives have also been investigated for their potential in material science and supramolecular chemistry. The study of the supramolecular effects of aromaticity on crystal packing highlights how heteroatom substitution from oxygen to sulfur in these rings can influence π-based interactions and stabilize supramolecular architectures (Maryam Rahmani et al., 2016).

Biomedical Applications

While specific research on the biomedical applications of “(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide” was not identified, related compounds have been synthesized and evaluated for their antimicrobial activities. For example, chitosan Schiff bases derived from heteroaryl pyrazole derivatives showed promising antimicrobial activities against a range of bacteria and fungi, indicating the potential of furan and thiophene-containing compounds in developing new antimicrobial agents (A. Hamed et al., 2020).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(4-3-13-5-8-20-12-13)17-16(6-9-19-10-7-16)14-2-1-11-21-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHIYSEYCGFGZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.